

An In-depth Technical Guide to (R)-BMS-816336: Chemical Structure and Properties

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This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of **(R)-BMS-816336**, a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

(R)-BMS-816336 is a novel, orally active small molecule. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of (R)-BMS-816336

Identifier	Value
IUPAC Name	2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1]
CAS Number	1009583-83-8[2]
Chemical Formula	C21H27NO3[1]
SMILES	C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)c5ccccc5



Table 2: Physicochemical Properties of (R)-BMS-816336

Property	Value	Source
Molecular Weight	341.44 g/mol	[2]
Appearance	Solid	[3]
Solubility	Soluble in DMSO. In a formulation of 10% DMSO and 90% corn oil, the solubility is ≥ 7.5 mg/mL (21.97 mM). In a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline), the solubility is also ≥ 7.5 mg/mL (21.97 mM).	[2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Mechanism of Action and Signaling Pathway

(R)-BMS-816336 is a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type $1 (11\beta$ -HSD1).[4] 11β -HSD1 is an enzyme that primarily acts as a reductase in target tissues, converting inactive cortisone to active cortisol. This local activation of glucocorticoids can then lead to the activation of the glucocorticoid receptor (GR), which in turn modulates the transcription of various genes. By inhibiting 11β -HSD1, (R)-BMS-816336 reduces the intracellular concentration of active glucocorticoids, thereby mitigating their downstream effects.

The signaling pathway of 11β -HSD1 involves the conversion of cortisone to cortisol, which then binds to the glucocorticoid receptor. This complex translocates to the nucleus and acts as a transcription factor, influencing the expression of genes involved in various processes, including metabolism and inflammation.

Caption: Simplified signaling pathway of 11β -HSD1 and the inhibitory action of **(R)-BMS-816336**.



Pharmacological Properties

(R)-BMS-816336 has demonstrated potent and selective inhibition of 11β -HSD1 across different species.

In Vitro Potency

Table 3: In Vitro Inhibitory Activity of (R)-BMS-816336

Target	Species	IC50 (nM)
11β-HSD1	Human	14.5[4]
11β-HSD1	Mouse	50.3[4]
11β-HSD1	Cynomolgus Monkey	16[4]

Pharmacokinetics

Pharmacokinetic data for **(R)-BMS-816336** from preclinical studies are limited in the public domain. A Phase 1 clinical trial (NCT00979368) has been completed to evaluate the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects; however, the results have not yet been publicly released.

Table 4: Preclinical Pharmacokinetic Profile of (R)-BMS-816336

Species	Parameter	Value
Rat, Dog, Cynomolgus Monkey	Oral Bioavailability (%F)	20 - 72%

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies relevant to the evaluation of **(R)-BMS-816336**.

In Vitro 11β-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11β -HSD1 inhibitors is a cell-free enzymatic assay.



Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

- Reagents and Materials:
 - Recombinant human 11β-HSD1 enzyme
 - Cortisone (substrate)
 - NADPH (cofactor)
 - Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
 - Cortisol labeled with an acceptor fluorophore (e.g., d2)
 - Assay buffer (e.g., phosphate buffer, pH 7.4)
 - Test compound ((R)-BMS-816336) at various concentrations
 - 384-well microplates
- Procedure:
 - 1. Prepare serial dilutions of **(R)-BMS-816336** in the assay buffer.
 - 2. In a 384-well plate, add the test compound dilutions, recombinant 11 β -HSD1 enzyme, and NADPH.
 - 3. Initiate the enzymatic reaction by adding the substrate, cortisone.
 - 4. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
 - 5. Stop the reaction by adding a stop solution containing EDTA.
 - 6. Add the HTRF detection reagents (anti-cortisol antibody-cryptate and cortisol-d2).
 - 7. Incubate at room temperature for a specified period to allow for antibody-antigen binding.
 - 8. Read the plate on an HTRF-compatible reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores.

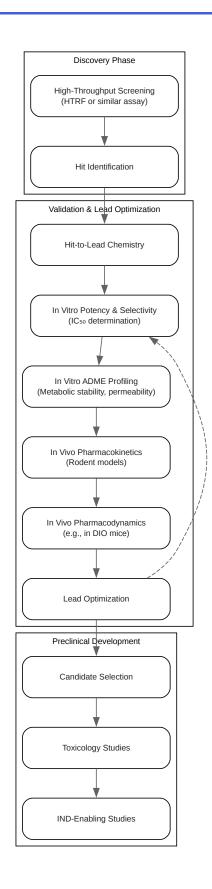


- 9. The ratio of the acceptor to donor fluorescence is proportional to the amount of cortisol produced.
- 10. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and validation of 11β -HSD1 inhibitors.





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Caption: A generalized workflow for the discovery and development of 11β -HSD1 inhibitors.



Conclusion

(R)-BMS-816336 is a potent and selective inhibitor of 11β-HSD1 with promising therapeutic potential. Its ability to modulate local glucocorticoid levels in tissues makes it an interesting candidate for the treatment of metabolic diseases. Further disclosure of data from clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.

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